

An In-depth Technical Guide to the Physicochemical Properties of Macrocarpal K

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Compound of Interest

Compound Name: Macrocarpal K

Cat. No.: B15591185

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Introduction

Macrocarpal K is a naturally occurring phloroglucinol derivative isolated from Eucalyptus species, such as Eucalyptus globulus[1][2]. It belongs to a class of meroterpenoids known as macrocarpals, which are characterized by a phloroglucinol dialdehyde moiety linked to a terpene structure[3]. Specifically, **Macrocarpal K** has been identified as an isopentylphloroglucinol- β -eudesmol adduct. Compounds in this family, including the numerous isomers of **Macrocarpal K**, have garnered significant scientific interest for their diverse biological activities, including potent antimicrobial and enzyme-inhibiting properties[1][4][5].

This technical guide provides a comprehensive overview of the known physicochemical properties of **Macrocarpal K**. Due to the limited publicly available experimental data specific to **Macrocarpal K**, this document also incorporates data from its well-characterized isomers, such as Macrocarpal A and B, to provide a robust resource for research and development purposes.

Physicochemical Properties

Macrocarpal K shares its molecular formula and weight with several other macrocarpal isomers (A-F), indicating they are stereoisomers or structural isomers[1][4][5]. While specific experimental data for **Macrocarpal K** is scarce, fundamental properties have been established.

Table 1: Physicochemical Data for **Macrocarpal K**

Property	Value	Reference
CAS Number	218290-59-6	[1]
Molecular Formula	C ₂₈ H ₄₀ O ₆	[1]
Molecular Weight	472.6 g/mol	[1]
Appearance	Data not available	
Melting Point	Data not available	
Solubility	Data not available	

| Spectral Data | Analytical NMR data not found |[\[1\]](#) |

For comparative purposes, the properties of the closely related and well-studied isomers, Macrocarpal A and B, are provided below. Given the identical chromophore across these compounds, similar UV absorption maxima can be anticipated for **Macrocarpal K**[\[6\]](#).

Table 2: Physicochemical Data for Macrocarpal Isomers A and B

Property	Macrocarpal A	Macrocarpal B	Reference
Appearance	Colorless flat plate	Pale yellowish plate crystals	[7] [6]
Melting Point	198-200 °C	196-198 °C	[7] [6]
UV λ _{max} (EtOH)	275 nm (ε 13,000), 393 nm (ε 5,600)	276 nm (log ε 4.45), 392 nm (log ε 3.76)	[7] [6]
Molecular Formula	C ₂₈ H ₄₀ O ₆	C ₂₈ H ₄₀ O ₆	[7] [6]

| Molecular Weight | 472.6 g/mol | 472.6 g/mol |[\[6\]](#)[\[8\]](#) |

Experimental Protocols

The following protocols are based on established methodologies for the isolation, purification, and biological evaluation of macrocarpals from Eucalyptus species. These methods are broadly

applicable for the study of **Macrocarpal K**.

Isolation and Purification of Macrocarpals

This multi-step protocol is effective for isolating macrocarpals from plant material[3][6][9].

- Plant Material and Extraction:
 - Material: Use fresh or freeze-dried leaves of Eucalyptus species (e.g., Eucalyptus macrocarpa or Eucalyptus globulus).
 - Extraction Solvent: Macerate or powder the leaf material to increase surface area. Perform exhaustive extraction using 80% aqueous acetone or 95% ethanol under reflux[9].
 - Crude Extract Preparation: Combine the extracts and remove the solvent under reduced pressure with a rotary evaporator to yield a crude extract[9].
- Solvent Partitioning and Fractionation:
 - Objective: To separate compounds based on polarity.
 - Procedure: Suspend the crude extract in water and partition it against an equal volume of ethyl acetate. Repeat this process multiple times. Combine the ethyl acetate fractions, which contain the macrocarpals, and concentrate them under reduced pressure[9].
- Chromatographic Purification:
 - Column Chromatography (Initial Separation):
 - Stationary Phase: Silica gel[9].
 - Mobile Phase: Employ a gradient of increasing methanol concentration in chloroform.
 - Procedure: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto a packed column. Elute fractions with the solvent gradient and monitor using Thin Layer Chromatography (TLC)[9].
 - High-Performance Liquid Chromatography (HPLC) (Final Purification):

- System: Reversed-phase HPLC (e.g., C18 column) is commonly used[3][6].
- Mobile Phase: A typical mobile phase is a gradient of methanol in water with a small percentage of acetic acid (e.g., MeOH-AcOH-H₂O)[6].
- Detection: Use a UV detector set to a wavelength of approximately 275 nm[9].
- Procedure: Pool fractions from column chromatography containing the target compounds, concentrate, and inject them into the HPLC system. Collect the peaks corresponding to individual macrocarpals. Assess purity by analytical HPLC.

Antifungal Mode of Action Assays

The following in vitro assays were used to elucidate the antifungal mechanism of Macrocarpal C and can be applied to **Macrocarpal K**[10][11].

- Fungal Membrane Permeability Assay:
 - Probe: SYTOX® Green, a fluorescent dye that only enters cells with compromised plasma membranes.
 - Procedure: Incubate fungal cells (e.g., *Trichophyton mentagrophytes*) with various concentrations of **Macrocarpal K**. Add SYTOX® Green to the culture. Measure the increase in fluorescence at an excitation wavelength of ~488 nm and an emission wavelength of ~540 nm. A significant increase in fluorescence indicates membrane damage[10][11].
- Reactive Oxygen Species (ROS) Production Assay:
 - Probe: 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H₂DCFDA), a cell-permeable fluorogenic probe that becomes fluorescent upon oxidation by ROS.
 - Procedure: Treat fungal cells with **Macrocarpal K** for a defined period. Incubate the cells with carboxy-H₂DCFDA. Measure the fluorescence intensity (excitation ~488 nm, emission ~540 nm). An increase in fluorescence corresponds to elevated intracellular ROS levels[10][11].
- DNA Fragmentation (TUNEL) Assay:

- Method: Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay detects DNA breaks characteristic of apoptosis.
- Procedure: Expose fungal cells to **Macrocarpal K**. Fix and permeabilize the cells. Perform the TUNEL assay according to the manufacturer's instructions, which typically involves labeling the 3'-OH ends of DNA fragments with fluorescently tagged dUTPs. Analyze the cells via fluorescence microscopy or flow cytometry. An increase in fluorescent signal indicates DNA fragmentation[10][11].

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This fluorescence-based assay can determine the inhibitory activity of **Macrocarpal K** against the DPP-4 enzyme[12][13].

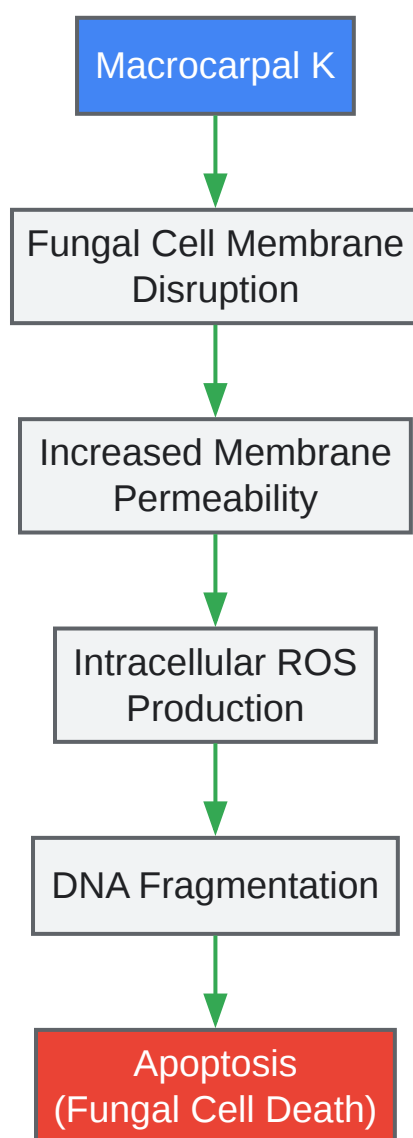
- Materials: Human recombinant DPP-4, DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), assay buffer (e.g., Tris-HCl), and a fluorescence microplate reader.
- Procedure:
 - In a 96-well microplate, add the assay buffer, DPP-4 enzyme solution, and **Macrocarpal K** at various concentrations.
 - Incubate the mixture at 37°C for 10 minutes.
 - Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
 - Incubate the plate at 37°C for 30 minutes.
- Measurement: Measure the fluorescence of the product (7-amino-4-methylcoumarin) using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Calculate the percent inhibition relative to a control without the inhibitor.

Biological Activity and Signaling Pathways

While specific signaling studies on **Macrocarpal K** are pending, research on its isomers reveals key mechanisms of action against fungal pathogens and as an inhibitor of DPP-4, an enzyme implicated in type 2 diabetes[11][12].

Antifungal Activity

Macrocarpals exhibit potent antifungal activity. Studies on Macrocarpal C demonstrate that its mechanism involves a multi-pronged attack on the fungal cell, culminating in apoptosis[11]. The proposed signaling pathway involves the initial disruption of the cell membrane, which leads to increased permeability. This is followed by a surge in intracellular reactive oxygen species (ROS), which induces oxidative stress and damages cellular components, including DNA. The resulting DNA fragmentation triggers the apoptotic cascade, leading to programmed cell death[10][11].

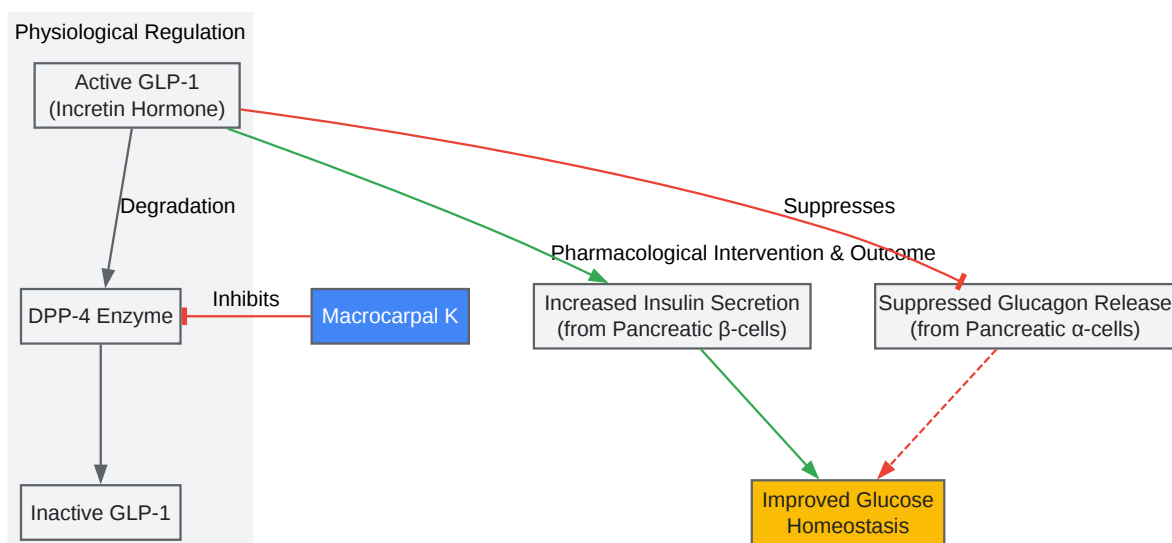


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Figure 1. Proposed antifungal mode of action for macrocarpals.

DPP-4 Inhibition

Macrocarpals A, B, and C have been identified as inhibitors of Dipeptidyl Peptidase 4 (DPP-4) [12][13]. DPP-4 is an enzyme that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) [14][15]. By inhibiting DPP-4, macrocarpals prevent the inactivation of GLP-1. The prolonged activity of GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β -cells and suppresses glucagon release from α -cells. This dual action leads to reduced hepatic glucose production and improved overall glucose homeostasis, highlighting the therapeutic potential of these compounds in the management of type 2 diabetes [14][15].



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Figure 2. Signaling pathway of DPP-4 inhibition by macrocarpals.

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